molecular formula C19H24N2O3 B3835689 2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol

2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B3835689
M. Wt: 328.4 g/mol
InChI Key: WLZCRMHUOWFBAL-UHFFFAOYSA-N
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Description

2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with formaldehyde and 4-(4-methoxyphenyl)piperazine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols and piperazines.

Scientific Research Applications

2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(4-methoxyphenyl)imino]methylphenol
  • 2-Methoxy-4-methylphenol
  • Phenol, 2-methoxy-

Uniqueness

2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern and the presence of both a methoxy group and a piperazine ring. This combination of functional groups imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-23-17-6-4-16(5-7-17)21-11-9-20(10-12-21)14-15-3-8-19(24-2)18(22)13-15/h3-8,13,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCRMHUOWFBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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